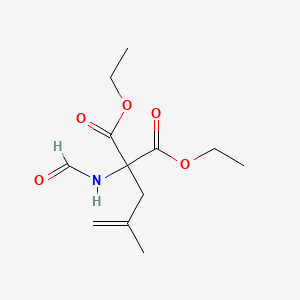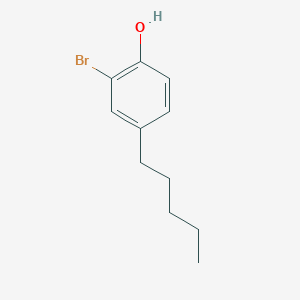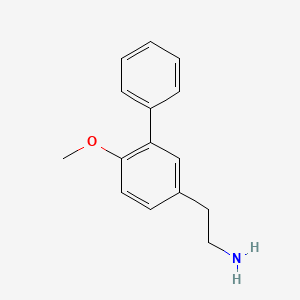
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is an organic compound containing both amine and aldehyde functional groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry. This compound is known for its role in the synthesis of dyes and as a reagent in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde can be synthesized through several methods:
Reaction with Urotropine: This method involves the reaction of N,N-dimethylaniline with urotropine to form methylene-N,N-dimethylaminobenzylamine, which then undergoes rearrangement to form N,N-dimethylbenzylamine.
Reaction with Dimethylformamide and Phosphorus Oxychloride: Another method involves the reaction of N,N-dimethylaniline with dimethylformamide in the presence of phosphorus oxychloride.
Laboratory Preparation: In the laboratory, this compound can be prepared using N,N-dimethylaniline, sodium nitrite, and formaldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with primary amines and pyrroles to form Schiff bases.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Acidic or basic conditions are often employed to facilitate condensation reactions.
Major Products
Schiff Bases: Formed through condensation with primary amines.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.
Applications De Recherche Scientifique
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent in Ehrlich’s and Kovac’s reagents to test for indoles.
Dye Synthesis: Serves as an intermediate in the production of various dyes, including cationic dyes.
Biological Research: Employed in the detection of indole alkaloids and urobilinogen in biological samples.
Industrial Applications: Utilized in the synthesis of heat-sensitive dyes and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-((2-(Dimethylamino)ethyl)amino)benzaldehyde involves its role as an electrophile in various chemical reactions. The aldehyde group reacts with nucleophiles, such as amines, to form Schiff bases. The dimethylamino group enhances the compound’s reactivity by donating electron density to the aromatic ring, facilitating electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethylamino)benzaldehyde: Similar in structure but with ethyl groups instead of methyl groups.
Ethyl 4-(dimethylamino)benzoate: Contains an ester group instead of an aldehyde group.
Uniqueness
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is unique due to its combination of amine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. Its role as a reagent in analytical chemistry and dye synthesis further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethylamino]benzaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-12-11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
Clé InChI |
SDUXDMVMEHQUHQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B8290173.png)








![2-[4-(Pyridin-3-ylmethyl)phenyl]acetonitrile](/img/structure/B8290247.png)
![2-Methylbenzo[b]thiophene-7-carboxylic acid methyl ester](/img/structure/B8290252.png)
